molecular formula C11H13F3N2 B2760075 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline CAS No. 773899-18-6

4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline

Cat. No.: B2760075
CAS No.: 773899-18-6
M. Wt: 230.234
InChI Key: VBKPAONDJVLHIO-UHFFFAOYSA-N
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Description

4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline is a chemical compound that features a pyrrolidine ring attached to an aniline moiety, with a trifluoromethyl group at the 2-position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

    Attachment of the Pyrrolidine Ring to Aniline: This step involves the nucleophilic substitution reaction where the pyrrolidine ring is attached to the aniline moiety.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Pyrrolidin-1-YL-2-(trifluoromethyl)benzonitrile: Similar structure but with a nitrile group instead of an aniline moiety.

    4-Pyrrolidin-1-YL-2-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of an aniline moiety.

Uniqueness

4-Pyrrolidin-1-YL-2-(trifluoromethyl)aniline is unique due to the combination of the pyrrolidine ring and the trifluoromethyl group, which imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

IUPAC Name

4-pyrrolidin-1-yl-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)9-7-8(3-4-10(9)15)16-5-1-2-6-16/h3-4,7H,1-2,5-6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKPAONDJVLHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Starting from 80 mg of 5-fluoro-2-nitrobenzotrifluoride and by reaction with pyrrolidine, 138 mg of 5-pyrrolidinyl-2-nitrobenzotrifluoride are prepared by general method A. The crude product is hydrogenated by general method B. 97 mg of 5-pyrrolidinyl-2-aminobenzo-trifluoride are obtained. Starting from this and by reaction with 3,5-dimethylisoxazole-4-sulfonyl chloride by general method C, 80 mg of 3,5-dimethylisoxazole-4-sulfonic acid 4-pyrrolidin-1-yl-2-trifluoromethyl-phenylamide are prepared.
Quantity
80 mg
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138 mg
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crude product
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Synthesis routes and methods II

Procedure details

To a flask charged with 10% Pd/C (50 mg) under inert atmosphere was added a solution of 1-(4-nitro-3-(trifluoromethyl)phenyl)pyrrolidine (350 mg, 1.34 mmol) in ethanol. The reaction was stirred under H2 atmosphere for 16 h, then filtered and dried down to provide 4-(pyrrolidin-1-yl)-2-(trifluoromethyl)aniline (300 mg, 97% yield). M+H m/z 231.3. 1H NMR (400.0 MHz, DMSO-d6) δ 6.84 (d, J=8.8 Hz, 1H), 6.72 (dd, J=2.5, 8.8 Hz, 1H), 6.53 (d, J=2.7 Hz, 1H), 4.74 (s, 2H), 3.18 (m, 4H), 1.99-1.95 (m, 4H).
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350 mg
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50 mg
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catalyst
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